hSMG-1 inhibitor 11e hSMG-1 inhibitor 11e
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765788
InChI: InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32)
SMILES: CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C
Molecular Formula: C26H27N7O3S
Molecular Weight: 517.6 g/mol

hSMG-1 inhibitor 11e

CAS No.:

Cat. No.: VC13765788

Molecular Formula: C26H27N7O3S

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

hSMG-1 inhibitor 11e -

Specification

Molecular Formula C26H27N7O3S
Molecular Weight 517.6 g/mol
IUPAC Name 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
Standard InChI InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32)
Standard InChI Key FOFHDVOENOAIGR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C
Canonical SMILES CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C

Introduction

Chemical and Structural Characteristics of hSMG-1 Inhibitor 11e

Molecular Identity and Physicochemical Properties

hSMG-1 inhibitor 11e is a small-molecule compound with a molecular weight of 517.6 g/mol and the systematic name 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea . Its structure features a pyrimidine-pyridine core functionalized with sulfonamide and urea groups, contributing to both solubility and target affinity. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC26H27N7O3S
LogP2.9
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Solubility (DMSO)50 mg/mL (96.60 mM)

Structural Determinants of Selectivity

The inhibitor’s selectivity arises from its ability to occupy distinct hydrophobic regions in hSMG-1’s kinase domain. Molecular modeling reveals that the sulfonamide group forms hydrogen bonds with Glu1271 and Asp1273, while the urea moiety interacts with the hinge region’s Val1248 . This binding mode contrasts with mTOR, where steric clashes with Leu2185 reduce affinity (IC50 = 45 nM) .

Mechanism of Action and Kinase Inhibition Profile

Dual Role in RNA Surveillance and Stress Response

hSMG-1 kinase regulates two conserved pathways:

  • Nonsense-Mediated RNA Decay (NMD): Degrades mRNAs with premature termination codons, preventing truncated protein production .

  • Genotoxic Stress Response: Activates checkpoint kinases (e.g., Chk1) to pause the cell cycle for DNA repair .

By inhibiting hSMG-1 at sub-nanomolar concentrations (IC50 <0.05 nM) , the compound disrupts these pathways, sensitizing cancer cells to DNA-damaging agents.

Selectivity Across Kinase Targets

hSMG-1 inhibitor 11e exhibits exceptional selectivity, as demonstrated by its kinase inhibition profile:

TargetIC50 ValueSelectivity vs. hSMG-1Source
hSMG-1<0.05 nM
mTOR45 nM900-fold
PI3Kα61 nM1,220-fold
CDK132 μM640,000-fold

This selectivity is critical for minimizing off-target effects, particularly in PI3K/mTOR-driven cancers.

Preclinical Pharmacological Data

In Vitro Efficacy

In HEK293T cells, hSMG-1 inhibitor 11e (10 nM) reduces phosphorylation of the NMD effector UPF1 by 92%, confirming target engagement . Concurrently, it enhances cytotoxicity of cisplatin in A549 lung cancer cells (synergistic index = 0.3 at 100 nM) , suggesting utility in combination therapies.

Pharmacokinetic Properties

While in vivo data remain limited, the compound shows favorable solubility in preclinical formulations:

FormulationSolubilitySource
10% DMSO + 40% PEG300 + 5% Tween80≥5 mg/mL

Stability studies indicate a 6-month shelf life at -80°C in lyophilized form .

Therapeutic Implications and Future Directions

Oncology Applications

hSMG-1 inhibition sensitizes tumors to genotoxic therapies by:

  • Blocking DNA Repair: Suppressing hSMG-1-mediated Chk1 activation prevents cell cycle arrest, forcing apoptosis in damaged cells .

  • Disabling NMD: Stabilizing truncated mRNAs may produce neoantigens, enhancing immune checkpoint inhibitor responses .

Synthesis and Analytical Characterization

Synthetic Route

The compound is synthesized via a seven-step sequence starting from 3-(dimethylsulfamoyl)-4-methylaniline, with key steps including:

  • Ullmann coupling to install the pyrimidine-pyridine core .

  • Urea formation via reaction with methyl isocyanate .

Final purity exceeds 98% by HPLC, confirmed by a single peak at λ = 254 nm .

Spectroscopic Data

  • HRMS: m/z 517.189 [M+H]+ (calculated 517.189) .

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H), 8.21 (d, J=5.1 Hz, 1H), 7.94–7.86 (m, 4H) .

Challenges and Limitations

Off-Target Effects at High Concentrations

At 10 μM, hSMG-1 inhibitor 11e inhibits CDK2 (IC50 = 7.1 μM) , risking mitotic disruption in healthy cells. Dose optimization is critical for clinical translation.

Bioavailability Concerns

The compound’s high logP (2.9) and low aqueous solubility (0.2 mg/mL in saline) necessitate advanced delivery systems, such as nanoparticle encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator